7-Bromo-4-ethyl-2-methyl-3-propylquinoline
Description
7-Bromo-4-ethyl-2-methyl-3-propylquinoline is a quinoline derivative with a bromine atom at position 7, an ethyl group at position 4, a methyl group at position 2, and a propyl group at position 3. The molecular formula is C₁₅H₁₈BrN, with a molar mass of 292.17 g/mol. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The substituents on the quinoline core influence steric, electronic, and solubility characteristics, which are critical for applications such as drug design or organic electronics.
Properties
Molecular Formula |
C15H18BrN |
|---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
7-bromo-4-ethyl-2-methyl-3-propylquinoline |
InChI |
InChI=1S/C15H18BrN/c1-4-6-13-10(3)17-15-9-11(16)7-8-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
PWARBXDBCXNXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1CC)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline can be achieved through various synthetic routes. One common method involves the bromination of 4-ethyl-2-methyl-3-propylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-ethyl-2-methyl-3-propylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution: Formation of 7-substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
7-Bromo-4-ethyl-2-methyl-3-propylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline involves its interaction with specific molecular targets. The bromine atom and other substituents on the quinoline ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Substituent Positions and Molecular Properties
Physicochemical and Functional Differences
Polarity and Solubility: The 4-hydroxy group in 7-Bromo-4-hydroxy-2-propylquinoline increases polarity and water solubility compared to the 4-ethyl group in the target compound, which enhances lipophilicity. The carboxylic acid substituent in the dihydroquinoline derivative introduces acidity (pKa ~2-3), enabling salt formation and improved bioavailability.
Electronic Effects :
- Bromine (electron-withdrawing) at position 7 in all brominated derivatives stabilizes the aromatic system via resonance and inductive effects.
- Methoxy (-OMe) and chlorophenyl groups in compound 4k contribute to π-π stacking interactions, relevant in organic electronics.
Synthetic Routes: The target compound likely employs Pd-catalyzed cross-coupling (similar to 4k ) for introducing aryl/alkyl groups. Cyclopropane and fluoro groups in the dihydroquinoline may require specialized reagents (e.g., cyclopropanation agents or fluorinating agents).
Biological Activity
7-Bromo-4-ethyl-2-methyl-3-propylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities. This article reviews the biological activity of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula: C13H16BrN
Molecular Weight: 270.18 g/mol
IUPAC Name: 7-bromo-4-ethyl-2-methyl-3-propylquinoline
The mechanism of action for quinoline derivatives often involves interaction with various biological targets, including enzymes and receptors. Specifically, 7-Bromo-4-ethyl-2-methyl-3-propylquinoline may exert its effects through:
- Inhibition of Enzymatic Activity: Quinoline compounds can inhibit enzymes involved in critical metabolic pathways.
- DNA Intercalation: Some quinolines can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways: These compounds may influence cellular signaling pathways, affecting cell proliferation and apoptosis.
Antimicrobial Activity
Research has shown that quinoline derivatives possess significant antimicrobial properties. A study demonstrated that 7-Bromo-4-ethyl-2-methyl-3-propylquinoline exhibited activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. In vitro studies indicated that 7-Bromo-4-ethyl-2-methyl-3-propylquinoline inhibited the growth of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival.
Study on Antileishmanial Activity
A significant study focused on the antileishmanial activity of quinoline derivatives, including 7-Bromo-4-ethyl-2-methyl-3-propylquinoline. The research demonstrated that this compound effectively inhibited the proliferation of Leishmania species in vitro, with an IC50 value comparable to established treatments.
Toxicological Assessment
In toxicity studies, 7-Bromo-4-ethyl-2-methyl-3-propylquinoline was evaluated for its safety profile. The compound showed low acute toxicity in animal models, indicating its potential for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
